molecular formula C21H29N3O3S B12231353 4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione

4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione

Cat. No.: B12231353
M. Wt: 403.5 g/mol
InChI Key: CVASLXGITWKOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . The reaction conditions often include the use of formic acid or different amines instead of amides, and can be facilitated by microwave-induced synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry approaches, such as the utilization of deep eutectic solvents (DES) and microwave-induced synthesis. These methods are designed to be more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can disrupt various biological processes, leading to its observed biological activities.

Properties

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

3-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H29N3O3S/c1-16-22-20-5-3-2-4-19(20)21(25)24(16)15-17-6-10-23(11-7-17)14-18-8-12-28(26,27)13-9-18/h2-5,17-18H,6-15H2,1H3

InChI Key

CVASLXGITWKOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4CCS(=O)(=O)CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.